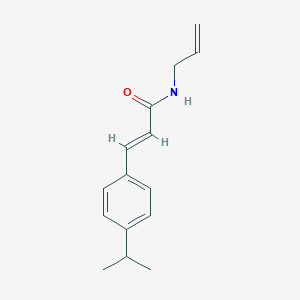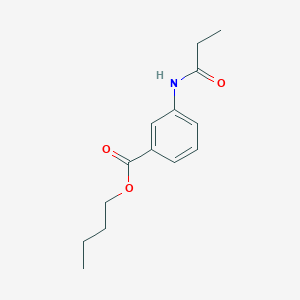
N-(3,5-dimethylphenyl)-2-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dimethylphenyl)-2-propoxybenzamide, also known as DPN, is a chemical compound that has been extensively studied for its potential use in scientific research. DPN is a selective agonist of estrogen receptor beta (ERβ), which plays a vital role in a variety of physiological processes, including cell growth, differentiation, and apoptosis.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dimethylphenyl)-2-propoxybenzamide has been widely used in scientific research to investigate the role of estrogen receptor beta in various physiological processes. It has been shown to have anti-inflammatory properties and to protect against oxidative stress. N-(3,5-dimethylphenyl)-2-propoxybenzamide has also been studied for its potential use in treating neurodegenerative diseases and cancer.
Wirkmechanismus
N-(3,5-dimethylphenyl)-2-propoxybenzamide selectively binds to estrogen receptor beta, which is expressed in a variety of tissues, including the brain, bone, and immune system. The binding of N-(3,5-dimethylphenyl)-2-propoxybenzamide to ERβ results in the activation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways play a critical role in cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase, and to decrease the production of reactive oxygen species. N-(3,5-dimethylphenyl)-2-propoxybenzamide has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to improve cognitive function and to protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(3,5-dimethylphenyl)-2-propoxybenzamide in lab experiments is its selectivity for estrogen receptor beta. This allows researchers to investigate the specific role of ERβ in various physiological processes. However, one limitation of using N-(3,5-dimethylphenyl)-2-propoxybenzamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, N-(3,5-dimethylphenyl)-2-propoxybenzamide has a short half-life, which can limit its effectiveness in certain experiments.
Zukünftige Richtungen
There are many potential future directions for the use of N-(3,5-dimethylphenyl)-2-propoxybenzamide in scientific research. One area of interest is the use of N-(3,5-dimethylphenyl)-2-propoxybenzamide in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to improve cognitive function and to protect against neurodegeneration in animal models, and further research is needed to investigate its potential use in humans. Additionally, N-(3,5-dimethylphenyl)-2-propoxybenzamide has been shown to have anti-cancer properties, and further research is needed to investigate its potential use in cancer therapy. Finally, researchers are also investigating the use of N-(3,5-dimethylphenyl)-2-propoxybenzamide in the treatment of inflammatory disorders, such as rheumatoid arthritis and multiple sclerosis.
Synthesemethoden
The synthesis of N-(3,5-dimethylphenyl)-2-propoxybenzamide involves the reaction of 3,5-dimethylphenylamine with 2-bromoethanol to form 3,5-dimethylphenyl-2-hydroxyethylamine. This intermediate is then reacted with 2-propoxybenzoyl chloride to form N-(3,5-dimethylphenyl)-2-propoxybenzamide. The purity of the final product can be confirmed by thin-layer chromatography and nuclear magnetic resonance spectroscopy.
Eigenschaften
Produktname |
N-(3,5-dimethylphenyl)-2-propoxybenzamide |
|---|---|
Molekularformel |
C18H21NO2 |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-(3,5-dimethylphenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C18H21NO2/c1-4-9-21-17-8-6-5-7-16(17)18(20)19-15-11-13(2)10-14(3)12-15/h5-8,10-12H,4,9H2,1-3H3,(H,19,20) |
InChI-Schlüssel |
GIAIYDQPJXOLTR-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C |
Kanonische SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC(=CC(=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



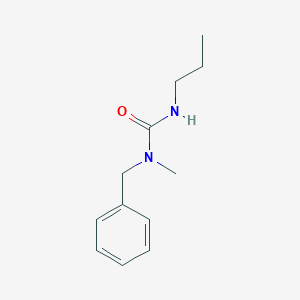

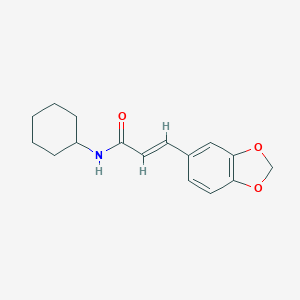
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-methylpropanamide](/img/structure/B255510.png)

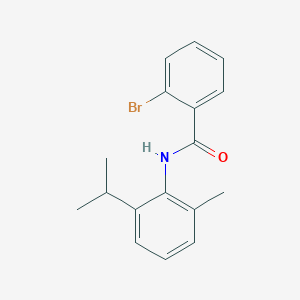
![8-{[butyl(ethyl)amino]methyl}-7-hydroxy-4-phenyl-2H-chromen-2-one](/img/structure/B255516.png)
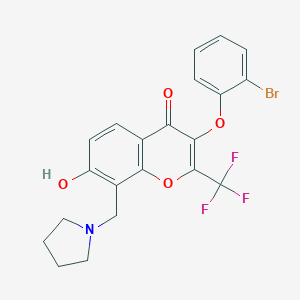


![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)
![N-[2-(dimethylamino)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B255525.png)
